Cas no 332382-19-1 (<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide)

3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl)-amide is a specialized organic compound featuring a benzo[b]thiophene core substituted with dichloro groups at the 3- and 4-positions. The carboxylic acid moiety at the 2-position is further functionalized as an amide with a 2-methyl-naphthalen-1-yl group, enhancing its structural complexity and potential reactivity. This compound is of interest in pharmaceutical and materials research due to its fused heterocyclic framework, which may confer unique electronic or binding properties. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in synthetic chemistry. The dichloro and naphthyl substituents may influence solubility and stability, broadening its applicability in targeted studies.
<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide structure
332382-19-1 structure
Product name:<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide
CAS No:332382-19-1
MF:C20H13Cl2NOS
MW:386.294321775436
CID:3071671
PubChem ID:3132034

<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide Chemical and Physical Properties

Names and Identifiers

    • <br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide
    • 3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide
    • 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl)-amide
    • AKOS000577766
    • 332382-19-1
    • 3,4-dichloro-N-(2-methylnaphthalen-1-yl)-1-benzothiophene-2-carboxamide
    • MDL: MFCD02049213
    • Inchi: InChI=1S/C20H13Cl2NOS/c1-11-9-10-12-5-2-3-6-13(12)18(11)23-20(24)19-17(22)16-14(21)7-4-8-15(16)25-19/h2-10H,1H3,(H,23,24)
    • InChI Key: PDHJNUQBNUWNBX-UHFFFAOYSA-N
    • SMILES: CC1=C(NC(C2=C(Cl)C3=C(Cl)C=CC=C3S2)=O)C4=CC=CC=C4C=C1

Computed Properties

  • Exact Mass: 385.0094906Da
  • Monoisotopic Mass: 385.0094906Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7
  • Topological Polar Surface Area: 57.3Ų

<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM267259-1g
3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide
332382-19-1 97%
1g
$*** 2023-03-31
Chemenu
CM267259-5g
3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide
332382-19-1 97%
5g
$825 2021-08-18

Additional information on <br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide

Introduction to 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide (CAS No. 332382-19-1)

3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide, identified by its CAS number 332382-19-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzo[b]thiophene class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both chloro and carboxylic acid functional groups, coupled with an amide linkage to a 2-methyl-naphthalen-1-yl moiety, makes it a structurally intriguing molecule with potential therapeutic applications.

The benzo[b]thiophene scaffold is a privileged structure in drug discovery, frequently appearing in approved drugs due to its ability to interact with biological targets such as enzymes and receptors. The introduction of electron-withdrawing groups like chlorine atoms at the 3 and 4 positions enhances the electrophilicity of the core, making it more reactive in various chemical transformations. Additionally, the carboxylic acid group provides a site for further functionalization, allowing for the synthesis of derivatives with tailored properties.

The amide bond connecting the benzo[b]thiophene derivative to the 2-methyl-naphthalen-1-yl group introduces additional conformational flexibility and potential for hydrogen bonding interactions. The naphthalene ring, particularly in its 1-methyl-substituted form, contributes to hydrophobicity and may influence binding affinity to biological targets. This combination of structural features makes 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. Among these, benzo[b]thiophene derivatives have been extensively studied for their roles in modulating various biological pathways. For instance, studies have shown that benzo[b]thiophene-based compounds can exhibit anti-inflammatory, antiviral, and anticancer properties. The structural motif of 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide aligns well with this trend, as it incorporates several pharmacophoric elements known to enhance biological activity.

The chloro substituents at the 3 and 4 positions of the benzo[b]thiophene ring are particularly noteworthy. These groups not only increase the lipophilicity of the molecule but also serve as handles for further chemical modifications. For example, they can be used to introduce other functional groups through nucleophilic aromatic substitution reactions, leading to a diverse array of derivatives. This versatility makes 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide a valuable building block in synthetic chemistry.

The carboxylic acid moiety at the 2-position of the benzo[b]thiophene ring provides another avenue for functionalization. It can be converted into esters, amides, or other derivatives through standard organic transformations. These modifications can fine-tune the physicochemical properties of the compound, such as solubility and metabolic stability, which are critical factors in drug development. Moreover, the carboxylic acid group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity.

The amide linkage between the benzo[b]thiophene derivative and the 2-methyl-naphthalen-1-yl group is another key feature that contributes to the compound's complexity and potential biological activity. Amide bonds are common pharmacophores in drugs due to their ability to form hydrogen bonds and their stability under physiological conditions. The presence of this amide group may facilitate interactions with proteins or enzymes involved in disease pathways.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide with greater accuracy. Molecular docking studies have shown that this compound can bind to various targets with high affinity. For example, simulations suggest that it may interact with enzymes involved in cancer metabolism or inflammatory pathways. These findings provide a strong rationale for further experimental validation.

In vitro studies have begun to explore the potential applications of 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide in various therapeutic areas. Preliminary results indicate that it may exhibit inhibitory effects on certain enzymes associated with cancer progression. Additionally, its ability to modulate inflammatory pathways has been observed in cell-based assays. These early findings are promising and warrant further investigation into its mechanisms of action.

The synthesis of 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2-methyl-naphthalen-1-yl) -amide involves multiple steps that showcase modern organic synthesis techniques. Key steps include chlorination of benzo[b]thiophene derivatives followed by condensation reactions with appropriate carboxylic acids or esters. The introduction of the amide group is typically achieved through coupling reactions such as those catalyzed by palladium or transition metals.

The use of advanced synthetic methodologies ensures high yields and purity levels necessary for pharmaceutical applications. Techniques such as flow chemistry and automated synthesis have further streamlined the production process for complex molecules like this one. These advancements not only improve efficiency but also reduce costs associated with drug development.

As research continues into novel heterocyclic compounds, 3 ,4 -Dichloro-benzo[ b ] thioph ene - 2 -car box y lic ac id ( 2 -m ethyl -n aph tha len -1 - yl ) - am ide holds significant promise as a lead compound for therapeutic intervention . Its unique structural features , coupled with preliminary evidence of biological activity , make it an attractive candidate for further exploration . Future studies should focus on elucidating its mechanism(s) of action , optimizing its pharmacokinetic properties , and evaluating its safety profile . p >

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